REACTION_CXSMILES
|
[C:1](OCC)(=O)[CH2:2][C:3]([NH2:5])=[O:4].C(=O)=O.[NH2:13][C:14]([NH:16][C:17]([NH2:19])=[NH:18])=[NH:15]>CO>[NH2:18][C:17]1[N:16]=[C:14]([NH2:13])[N:15]=[C:1]([CH2:2][C:3](=[O:4])[NH2:5])[N:19]=1
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Name
|
|
Quantity
|
34.7 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)N)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
NC(=N)NC(=N)N
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
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Type
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CUSTOM
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Details
|
with stirring, over 35 min at 15°-20° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form within 8-9 min
|
Duration
|
8.5 (± 0.5) min
|
Type
|
STIRRING
|
Details
|
to stir overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
It was then cooled to 15° C.
|
Type
|
FILTRATION
|
Details
|
the white precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
to remove sodium sulfate
|
Type
|
WASH
|
Details
|
finally washed with cold methanol
|
Type
|
CUSTOM
|
Details
|
A crude yield of 32.7 g (76%) was obtained
|
Type
|
CUSTOM
|
Details
|
A pure sample recrystallized from water
|
Type
|
CUSTOM
|
Details
|
placed in a preheated bath at 295° C
|
Reaction Time |
35 min |
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=NC(=N1)N)CC(N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |